molecular formula C19H18N4O4 B609143 ML327

ML327

Cat. No.: B609143
M. Wt: 366.4 g/mol
InChI Key: NNNDNXLMQAPQQQ-UHFFFAOYSA-N
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Description

ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.

Mechanism of Action

Target of Action

The primary targets of ML327 are E-cadherin and MYC . E-cadherin is a protein that helps cells stick together, maintaining the structure and integrity of tissues. MYC is a gene that codes for a protein involved in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

This compound acts by de-repressing E-cadherin transcription and blocking MYC expression . This means it increases the production of E-cadherin and decreases the production of MYC. The compound partially reverses the Epithelial-to-Mesenchymal Transition (EMT), a process that is often associated with cancer progression .

Biochemical Pathways

This compound affects the EMT pathway, which is involved in cancer cell invasion and metastasis . By de-repressing E-cadherin transcription, this compound inhibits EMT, thereby reducing cancer cell invasiveness and tumor cell migration . It also affects the MYC pathway, which is involved in cell cycle progression and apoptosis .

Pharmacokinetics

The compound’s ability to induce changes in gene expression within hours suggests it is rapidly absorbed and distributed within cells .

Result of Action

This compound induces a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation . Furthermore, this compound treatment results in persistent defects in proliferative potential and tumor-initiating capacity .

Biochemical Analysis

Biochemical Properties

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide is known to interact with various enzymes and proteins. It has been reported to de-repress E-cadherin transcription, a process that is often repressed during the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer cell invasion and metastasis . This molecule also interacts with Hepatocyte Nuclear Factor 4-alpha (HNF4α), a significant upstream transcriptional regulator .

Cellular Effects

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide has been shown to have profound effects on various types of cells. It can induce a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation .

Molecular Mechanism

The molecular mechanism of action of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide involves several key interactions. It de-represses E-cadherin transcription, partially reversing EMT, and inhibits cancer cell invasiveness and tumor cell migration . It also destabilizes MYC signaling, an early and consistent feature of its treatment .

Temporal Effects in Laboratory Settings

The effects of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide over time in laboratory settings have been studied. It has been reported that the treatment significantly alters the expression of over 2,500 genes within three hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

ML327 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the nicotinamide moiety can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.

Scientific Research Applications

Inhibition of Epithelial-to-Mesenchymal Transition

ML327 functions primarily by de-repressing the transcription of E-cadherin, a protein crucial for maintaining epithelial cell characteristics. The repression of E-cadherin is a hallmark of EMT, which is associated with increased invasiveness and metastatic potential in cancer cells. Studies have shown that this compound treatment leads to significant increases in E-cadherin mRNA and protein levels, effectively reversing EMT in various cancer cell lines, including colon and lung cancers .

Gene Expression Modulation

RNA sequencing analyses reveal that this compound alters the expression of over 2,500 genes within hours of treatment. Notably, Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been identified as a key upstream regulator affected by this compound, which plays a significant role in mediating the compound's effects on gene expression .

Colon and Lung Cancer

In vitro studies indicate that this compound inhibits tumor cell invasion without affecting cell viability. It has been demonstrated to reverse TGF-β induced EMT in cell culture models, thereby reducing cancer cell motility both in vitro and in vivo .

Neuroblastoma

This compound shows promise in treating neuroblastoma by inducing differentiation and suppressing MYC expression, a critical oncogene in this type of cancer. In xenograft models, this compound treatment resulted in significant tumor growth inhibition and changes consistent with differentiation .

Ewing Sarcoma

Research indicates that this compound can induce apoptosis in Ewing Sarcoma cells while sensitizing them to TNF-related apoptosis-inducing ligand (TRAIL). This dual action suggests potential for combination therapies that leverage this compound's properties to enhance therapeutic efficacy against this aggressive cancer type .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound across different cancer types:

Cancer Type Mechanism Key Findings
Colon CancerDe-repression of E-cadherinInhibits invasion; reverses EMT; alters gene expression significantly .
Lung CancerInduction of E-cadherinIncreases E-cadherin expression; reduces motility; effective in multiple lung cancer cell lines .
NeuroblastomaDifferentiation induction; MYC suppressionInduces morphological changes; inhibits growth; blocks MYC expression in xenografts .
Ewing SarcomaApoptosis induction; TRAIL sensitizationInduces apoptotic features; enhances sensitivity to TRAIL-mediated apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Biological Activity

ML327 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies that showcase its efficacy.

Overview of this compound

This compound is an isoxazole compound that has been identified as a potent inhibitor of tumorigenic processes. Its primary mechanism involves the modulation of gene expression and the reversal of epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Research indicates that this compound affects several key pathways involved in tumor growth and differentiation.

  • Gene Expression Modulation :
    • This compound treatment has been shown to significantly alter the expression of over 2,500 genes within hours, particularly affecting genes related to EMT and tumor invasion. One notable target is Hepatocyte Nuclear Factor 4-alpha (HNF4α), which plays a crucial role in regulating E-cadherin expression, a marker associated with epithelial characteristics .
  • Induction of Differentiation :
    • In neuroblastoma cells, this compound induces a gene signature that promotes differentiation, leading to morphological and behavioral changes consistent with reduced malignancy. This effect is accompanied by the suppression of MYC oncogene expression, which is pivotal in many cancers .
  • Apoptosis Sensitization :
    • This compound has demonstrated the ability to sensitize cancer cells to apoptosis-inducing agents such as TRAIL (TNF-related apoptosis-inducing ligand). Studies show increased caspase activity in treated cells, indicating enhanced apoptotic responses .

Table 1: Summary of Key Findings on this compound

Study FocusKey FindingsReference
Gene Expression ChangesAlters expression of >2,500 genes; HNF4α as a significant regulator.
E-cadherin RestorationRestores E-cadherin expression in TGF-β induced EMT models.
Neuroblastoma DifferentiationInduces differentiation and blocks MYC expression in neuroblastoma cells.
Apoptosis InductionIncreases caspase 3/7 activity; sensitizes cells to TRAIL-induced apoptosis.
Tumor Growth InhibitionBlocks growth of established neuroblastoma xenografts; induces necrosis in tumors.

Case Studies

  • Ewing Sarcoma Cells :
    • A study investigated the effects of this compound on Ewing sarcoma cells, revealing that it induces MET (mesenchymal-epithelial transition) and enhances sensitivity to apoptosis. The findings suggest potential for this compound as a therapeutic agent in treating aggressive sarcomas .
  • Neuroblastoma Xenografts :
    • In vivo experiments demonstrated that this compound treatment led to significant tumor regression in neuroblastoma xenografts, with histological analysis showing increased necrosis and poorly differentiated tumor tissue post-treatment .

Properties

IUPAC Name

N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNDNXLMQAPQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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